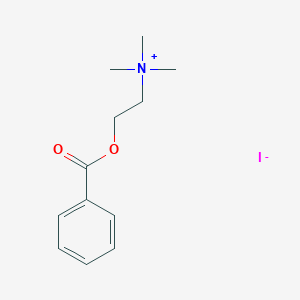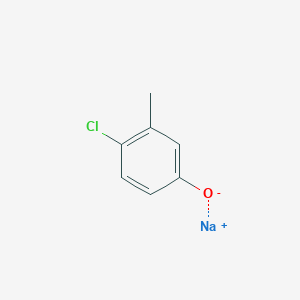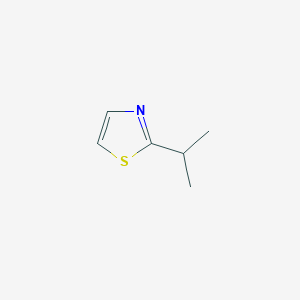
1-Ethyl-2,4,5-trimethylbenzene
Übersicht
Beschreibung
1-Ethyl-2,4,5-trimethylbenzene, also known as Benzene, 1-ethyl-2,4,5-trimethyl-, is an organic compound with the formula C11H16 . It is classified as an aromatic hydrocarbon . The molecule contains a total of 27 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-2,4,5-trimethylbenzene includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of 1-Ethyl-2,4,5-trimethylbenzene is also called a skeletal formula, which is the standard notation for organic molecules .Physical And Chemical Properties Analysis
1-Ethyl-2,4,5-trimethylbenzene is a clear, colorless liquid with a distinctive, aromatic odor . It has a molecular weight of 148.24474 g/mol . It is nearly insoluble in water but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Supramolecular Templates and Binding Affinities
1-Ethyl-2,4,5-trimethylbenzene, similar to its analogs like 1,3,5-triethylbenzene, is utilized in the field of supramolecular chemistry. These compounds serve as templates for organizing molecular-recognition elements. For instance, 1,3,5-triethylbenzene is noted for its steric-gearing effect, which directs binding elements toward a central ring, thereby increasing binding affinity. Although not directly mentioned, it's plausible that 1-Ethyl-2,4,5-trimethylbenzene may also contribute similarly in supramolecular contexts (Wang & Hof, 2012).
Catalysts in Chemical Synthesis
1-Ethyl-2,4,5-trimethylbenzene-related compounds are used in catalysis, as shown in the synthesis of durene (1,2,4,5-Tetramethylbenzene) from 1,2,4-trimethylbenzene using bifunctional CuZnZrOx–HZSM-5 catalysts. Durene is a valuable aromatic used in high-end polyester production. This highlights the role of trimethylbenzene derivatives in facilitating important chemical transformations (Wen et al., 2022).
Environmental Applications
In environmental science, isomers of trimethylbenzene, like 1,3,5-TMB, are employed as tracers in anaerobic, contaminated aquifers. These compounds help assess the biodegradation of BTEX (benzene, toluene, ethylbenzene, xylenes) at field sites. The study of their biodegradability under various conditions (e.g., temperature, residence time) is crucial for understanding the behavior of these compounds in environmental settings (Fichtner et al., 2019).
Combustion Studies
1-Ethyl-2,4,5-trimethylbenzene and related trimethylbenzenes are also significant in the study of combustion properties. For example, the combustion characteristics of 1,3,5-trimethylbenzene have been extensively researched, providing insights into the formulation of surrogate fuels that emulate the behavior of real liquid transportation fuels (Diévart et al., 2013).
Thermodynamics and Physical Properties
Studies on the thermodynamics of mixtures involving 1-Ethyl-2,4,5-trimethylbenzene and its isomers focus on understanding interactions in binary mixtures with 1-alkanols and other aromatic compounds. These insights are valuable for chemical engineering and design of chemical processes (González et al., 2007).
Photochemical and Spectroscopic Analysis
Research also extends to photochemical and spectroscopic studies, such as investigating the decay dynamics of photoexcited 1,2,4-trimethylbenzene. These studies contribute to a deeper understanding of the excited states and reaction mechanisms of these compounds, which is crucial in fields like photochemistry and material science (Liu et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-ethyl-2,4,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-5-11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFUQKGDILUVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170496 | |
| Record name | Benzene, 1-ethyl-2,4,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,4,5-trimethylbenzene | |
CAS RN |
17851-27-3 | |
| Record name | Benzene, 1-ethyl-2,4,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017851273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-ethyl-2,4,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ETHYL-2,4,5-TRIMETHYLBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)

![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)





